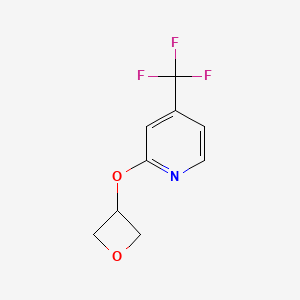

![molecular formula C20H19ClN4OS B2504011 4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide CAS No. 1251543-63-1](/img/structure/B2504011.png)

4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including anticonvulsant, antiarrhythmic, and anticancer properties. These compounds typically consist of a benzamide moiety substituted with various functional groups that modulate their biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the acylation of aniline compounds with acid chlorides or esters, followed by various substitution reactions to introduce different functional groups. For example, the synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide showed that acylation and alkylation of the amino group resulted in a loss of anticonvulsant activity . Similarly, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides involved the introduction of an imidazolyl moiety, which was found to be a viable replacement for the methylsulfonylamino group to produce class III electrophysiological activity . These studies highlight the importance of the substituents on the benzamide core structure in determining the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity and interaction with biological targets. For instance, the introduction of a heteroarylaminomethyl group in 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides led to the inhibition of histone deacetylase (HDAC) and the induction of hyperacetylation of histones . The molecular structure, including the arrangement of substituents and the presence of intramolecular hydrogen bonds, can significantly influence the compound's binding affinity and specificity towards its target.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including substitution, addition, and redox reactions, depending on their substituents. For example, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide involved a substitution reaction in aqueous media . The reactivity of these compounds can be further explored through kinetic investigations, as demonstrated by the study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which provided insights into the substitution reactions in aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and photoluminescence, are influenced by their molecular structure. The synthesis and characterization of 4-methyl-N-{2-([1-alkyl-2-[2-(p-tolylsulfonylamino)phenyl]benzimidazol-5-yl]iminomethyl)phenyl}benzenesulfonamides revealed their photoluminescence properties . Additionally, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided insights into its solid-state properties, including the presence of a strong intramolecular hydrogen bond . These properties are essential for understanding the compound's stability, bioavailability, and potential applications in various fields, including materials science and pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

4-Amino-N-(2,6-dimethylphenyl)benzamide and its derivatives have been synthesized and evaluated for their anticonvulsant activities. These compounds showed superior efficacy compared to phenytoin in maximal electroshock seizure tests, highlighting their potential as anticonvulsant agents (Lambert et al., 1995). Similarly, other amino-substituted benzamides have been studied for their anticonvulsant properties, offering insights into structure-activity relationships and suggesting further modifications for enhanced efficacy (Clark & Davenport, 1987).

Antimicrobial Activity

Synthetic efforts have produced benzamides with potent antimicrobial activity, such as 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential in addressing antimicrobial resistance (Ghorab et al., 2017).

Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamides has been studied, providing insights into their antioxidant activities. These compounds act as powerful antioxidants by scavenging free radicals, a property that is crucial for preventing oxidative stress and related diseases (Jovanović et al., 2020).

Materials Science Applications

In materials science, derivatives of amino-substituted benzamides have been utilized in the synthesis of high-adhesion, curl-free polyimide/copper laminates. Such materials are of significant interest for electronic applications due to their enhanced mechanical and thermal properties (Chen et al., 1994).

Propiedades

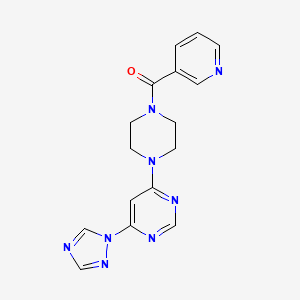

IUPAC Name |

[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGJHYHSWAPWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)

![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)

![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)

![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)